Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

CAS No.: 1256815-07-2

Cat. No.: VC3427817

Molecular Formula: C15H29N3O4

Molecular Weight: 315.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256815-07-2 |

|---|---|

| Molecular Formula | C15H29N3O4 |

| Molecular Weight | 315.41 g/mol |

| IUPAC Name | ditert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 |

| Standard InChI Key | XJELTUFOFGNOTB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structure

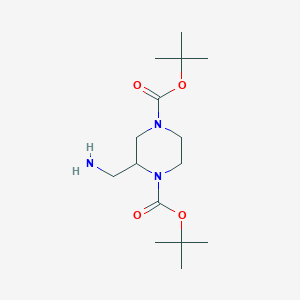

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate belongs to the piperazine family of organic compounds. It features a piperazine ring as its core structure with two tert-butyl carboxylate groups attached at positions 1 and 4, and an aminomethyl substituent at position 2. These structural features are critical to its chemical reactivity and applications in various fields.

Basic Identification Data

| Parameter | Value |

|---|---|

| Chemical Name | Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate |

| CAS Number | 1256815-07-2 |

| Molecular Formula | C15H29N3O4 |

| Molecular Weight | 315.41 g/mol |

| MDL Number | MFCD24471267 |

The compound's structure includes a heterocyclic piperazine core with two tert-butoxycarbonyl (Boc) protecting groups and a primary amine functional group, creating a versatile molecular scaffold for further chemical modifications .

Physical and Chemical Properties

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate possesses distinct physical and chemical properties that define its behavior in various chemical reactions and applications. The presence of the tert-butyl groups and the aminomethyl substituent on the piperazine ring contributes to its unique chemical characteristics.

Physical Properties

The compound is characterized by its specific physical properties, which influence its handling, storage, and applications in research and development settings. While detailed physical property data is limited in the available literature, it's known that the compound can be stored at room temperature, indicating reasonable stability under normal conditions .

Chemical Reactivity

The chemical reactivity of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is primarily determined by its functional groups. The tert-butyl carboxylate groups can undergo hydrolysis under acidic conditions, while the aminomethyl group provides a reactive site for various transformations, including nucleophilic substitutions and coupling reactions. This dual reactivity profile makes it particularly valuable in multistep synthetic sequences where selective functional group modifications are required.

Synthesis and Preparation Methods

The synthesis of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves a series of carefully controlled chemical reactions. Understanding these synthetic routes is essential for researchers and chemists working with this compound.

General Synthetic Approach

The synthesis typically involves the reaction of a piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. The reaction conditions, including temperature and pressure, must be carefully controlled to optimize yield and purity of the final product. This approach allows for the selective protection of the piperazine nitrogen atoms with tert-butyloxycarbonyl (Boc) groups, creating a platform for further functionalization.

Industrial Production Methods

In industrial settings, the production of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate may employ continuous flow reactors or batch reactors to scale up production while maintaining consistent quality. These methods require precise control of reaction parameters to ensure high-quality output with minimal impurities. The scalability of these processes is crucial for meeting the demands of pharmaceutical and chemical research applications.

Applications in Pharmaceutical Research

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has gained significant attention in pharmaceutical research due to its versatile structure and potential applications in drug development.

Role in Medicinal Chemistry

In medicinal chemistry, the compound serves as a key intermediate in the development of pharmaceutical agents . Its unique structure allows for various modifications that can lead to the creation of novel compounds with specific pharmacological properties. The piperazine core, in particular, is found in numerous biologically active compounds, making derivatives of this molecule potentially valuable in drug discovery efforts.

Development of Active Pharmaceutical Ingredients

| Therapeutic Area | Potential Applications |

|---|---|

| Neurological Disorders | Development of APIs targeting various neurological pathways |

| Cardiovascular Diseases | Synthesis of compounds with potential cardiovascular benefits |

| General Medicinal Chemistry | Building block for diverse pharmaceutical structures |

Role as an Intermediate in Organic Synthesis

Beyond its applications in pharmaceutical research, Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate serves as a versatile intermediate in organic synthesis.

Synthetic Utility

The compound's reactivity profile makes it valuable in the synthesis of complex organic molecules. Its functional groups can be selectively modified to introduce specific structural features in target compounds. The Boc-protected piperazine ring provides a stable platform for further chemical transformations, while the aminomethyl group offers opportunities for diverse chemical modifications.

Preparation of Catalytic Ligands

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is employed in the preparation of ligands for catalytic systems . These ligands are essential components in various catalytic processes, facilitating efficient and selective chemical transformations. The compound's ability to coordinate with metal centers makes it particularly useful in the development of novel catalysts for organic synthesis.

| Research Direction | Potential Impact |

|---|---|

| Structure-Activity Relationship Studies | Better understanding of how structural modifications affect biological activity |

| Novel Derivative Development | Creation of new compounds with enhanced pharmacological properties |

| Catalytic Applications | Development of new synthetic methodologies using derived catalysts |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume